molecular formula C10H11N3O B15365062 3-Amino-1-methyl-1H-indole-2-carboxamide

3-Amino-1-methyl-1H-indole-2-carboxamide

Cat. No.: B15365062
M. Wt: 189.21 g/mol
InChI Key: UJLNOUDYGJHBLJ-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-indole-2-carboxamide is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methyl-1H-indole-2-carboxamide typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as tryptamine derivatives.

  • Functional Group Modifications: The indole core undergoes various functional group modifications, including nitration, reduction, and acylation.

  • Amide Formation: The final step involves the formation of the carboxamide group through amide coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce nitro groups to amino groups or other reduced derivatives.

  • Substitution: Substitution reactions can replace hydrogen atoms on the indole ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and iron powder.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being explored for its potential use in drug development, particularly as an enzyme inhibitor or receptor modulator.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-1-methyl-1H-indole-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors, inhibiting their activity or modulating their function.

  • Pathways Involved: The compound may interfere with signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

3-Amino-1-methyl-1H-indole-2-carboxamide is similar to other indole derivatives, but it has unique properties that distinguish it from its counterparts:

  • Similar Compounds: Other indole derivatives such as tryptamine, serotonin, and indomethacin.

  • Uniqueness: Its specific functional groups and structural features contribute to its distinct biological and chemical properties.

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Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-amino-1-methylindole-2-carboxamide

InChI

InChI=1S/C10H11N3O/c1-13-7-5-3-2-4-6(7)8(11)9(13)10(12)14/h2-5H,11H2,1H3,(H2,12,14)

InChI Key

UJLNOUDYGJHBLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)N)N

Origin of Product

United States

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